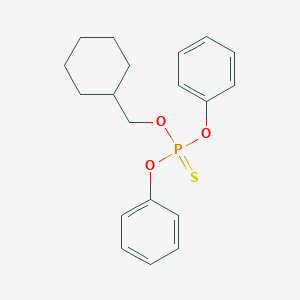

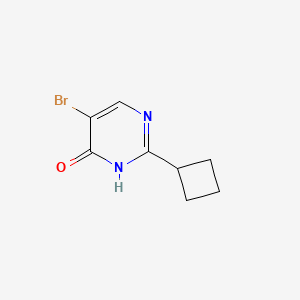

![molecular formula C22H30N2O4S2 B2938651 4-tert-butyl-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide CAS No. 946226-51-3](/img/structure/B2938651.png)

4-tert-butyl-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

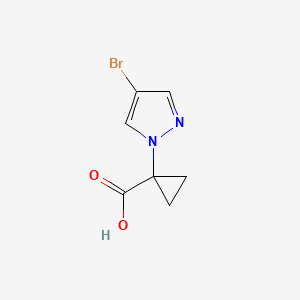

The compound “4-tert-butyl-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by the presence of a sulfonamide functional group (-S(=O)2-NH2). They are widely used in medicinal chemistry and have diverse biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate benzenesulfonamide with a tert-butyl group and a propylsulfonyl tetrahydroquinoline. The exact synthetic route would depend on the available starting materials and the desired reaction conditions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide core, substituted with a tert-butyl group at the 4-position and a propylsulfonyl tetrahydroquinoline at the nitrogen of the sulfonamide group .Chemical Reactions Analysis

As a sulfonamide derivative, this compound might undergo various chemical reactions. For example, it could participate in substitution reactions at the sulfur or nitrogen atoms, or the tert-butyl or propylsulfonyl groups could be modified or removed through various organic reactions .Scientific Research Applications

Chemical Synthesis and Structural Analysis

Sulfonamides derived from picolylamine, including compounds with tert-butyl groups, have been synthesized and their copper(II) complexes studied for their potential as chemical nucleases. The complexes exhibit a highly distorted tetrahedron environment around the metal ion, indicating their utility in generating reactive oxygen species for DNA cleavage (Macías et al., 2006).

Anticancer Properties

The anticancer activity of sulfonamide derivatives has been investigated, revealing that certain compounds can significantly reduce cell proliferation and induce the expression of pro-apoptotic genes in various cancer cell lines. This indicates the therapeutic potential of sulfonamide derivatives in cancer treatment (Cumaoğlu et al., 2015).

Novel Synthesis Methods

New methods for synthesizing arylsulfonylquinoline derivatives have been developed, offering straightforward routes to these compounds. Such methodologies emphasize the importance of sulfonamide groups in facilitating the synthesis of complex quinoline structures, which are valuable in medicinal chemistry (Zhang et al., 2016).

Molecular Design and Drug Development

The design and solubility range of sulfonamide-substituted iron phthalocyanine compounds, including tert-butylbenzenesulfonamide derivatives, demonstrate remarkable stability and efficacy in the oxidation of olefins. These findings contribute to the development of novel oxidation catalysts for industrial applications (Işci et al., 2014).

Antimicrobial Agents

The synthesis of quinoline compounds clubbed with sulfonamide moieties has been directed towards creating new antimicrobial agents. This research illustrates the potential of combining sulfonamide with other heterocyclic structures to develop compounds with significant antimicrobial properties (No authors listed, 2019).

Future Directions

properties

IUPAC Name |

4-tert-butyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O4S2/c1-5-15-29(25,26)24-14-6-7-17-8-11-19(16-21(17)24)23-30(27,28)20-12-9-18(10-13-20)22(2,3)4/h8-13,16,23H,5-7,14-15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUGOZOCTVDXGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-6-[(1,3-thiazol-2-yloxy)methyl]pyridine](/img/structure/B2938581.png)

![3-[cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid](/img/structure/B2938582.png)

![[(2-Bromoethoxy)methyl]cyclobutane](/img/structure/B2938583.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2938584.png)

![2-[4-(Piperidylsulfonyl)phenyl]-5-pyrrolidinyl-1,3-oxazole-4-carbonitrile](/img/structure/B2938585.png)